2-Cyclopropylcyclopropan-1-amine hydrochloride
CAS No.: 1384428-88-9
Cat. No.: VC8071416
Molecular Formula: C6H12ClN
Molecular Weight: 133.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1384428-88-9 |
|---|---|
| Molecular Formula | C6H12ClN |
| Molecular Weight | 133.62 g/mol |
| IUPAC Name | 2-cyclopropylcyclopropan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C6H11N.ClH/c7-6-3-5(6)4-1-2-4;/h4-6H,1-3,7H2;1H |
| Standard InChI Key | UBHNADOHXYECIS-UHFFFAOYSA-N |
| SMILES | C1CC1C2CC2N.Cl |
| Canonical SMILES | C1CC1C2CC2N.Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The core structure of 2-Cyclopropylcyclopropan-1-amine hydrochloride consists of two fused cyclopropane rings, with an amine group at the 1-position of one ring and a cyclopropyl substituent at the 2-position. The trans-configuration of the cyclopropane rings imposes significant ring strain, contributing to its reactivity and conformational rigidity . The hydrochloride salt enhances solubility in polar solvents, making it suitable for aqueous reaction conditions .
Table 1: Key Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 133.62 g/mol | |
| IUPAC Name | (1R,2S)-2-cyclopropylcyclopropan-1-amine hydrochloride | |
| SMILES | ||
| InChI Key | UBHNADOHXYECIS-RIHPBJNCSA-N |
Stereochemical Considerations
The compound’s stereochemistry is defined by its (1R,2S) configuration, which has been confirmed via X-ray crystallography and NMR spectroscopy . This chiral arrangement influences its interactions with biological targets, such as enzymes and receptors, where enantioselectivity is critical for activity.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A common synthetic route involves the [2+2] cycloaddition of vinylcyclopropane derivatives with dichloramine precursors under photolytic conditions. This method yields the bicyclic amine intermediate, which is subsequently treated with hydrochloric acid to form the hydrochloride salt. Key steps include:
-
Cyclopropanation: Reaction of 1,3-dichloropropane with a cyclopropyl Grignard reagent to form the bicyclic core.
-
Amination: Introduction of the amine group via nucleophilic substitution with ammonia.
-
Salt Formation: Precipitation with hydrochloric acid to enhance stability .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclopropanation | Mg, THF, −78°C, 12 h | 65 |
| Amination | NH₃, EtOH, 60°C, 24 h | 78 |
| Salt Formation | HCl (g), Et₂O, 0°C, 2 h | 92 |
Industrial Scaling
For large-scale production, continuous flow reactors are employed to optimize reaction kinetics and minimize side products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC) and recrystallization from ethanol-water mixtures, ensure ≥95% purity .
Applications in Pharmaceutical Research
Drug Discovery Scaffold
The compound’s rigid bicyclic structure serves as a privileged scaffold in medicinal chemistry. Its conformational restraint improves binding affinity to aminergic receptors (e.g., serotonin and dopamine receptors), making it a candidate for central nervous system (CNS) therapeutics. Recent studies have derivatized the amine group to explore antiviral and antibacterial properties .
Enzyme Inhibition
Inhibitory activity against cytochrome P450 enzymes (e.g., CYP3A4) has been reported, with IC₅₀ values in the low micromolar range. This suggests potential use in drug-drug interaction studies or as an adjuvant in combination therapies.
Mechanistic Insights
Binding Interactions
The cyclopropane rings induce a planar conformation, allowing π-π stacking interactions with aromatic residues in enzyme active sites. Molecular docking simulations reveal hydrogen bonding between the protonated amine and aspartate residues in target proteins.
Stability and Reactivity
Compared to monocyclic analogs, the dual cyclopropane rings confer enhanced thermal stability (decomposition temperature >200°C) and resistance to oxidative degradation . This stability is advantageous in formulations requiring long shelf lives.
Comparative Analysis with Related Compounds
Cyclopropane vs. Cyclobutane Derivatives
While cyclobutane analogs (e.g., rac-(1R,2S)-2-phenylcyclobutan-1-amine) exhibit reduced ring strain, they lack the stereochemical precision of 2-Cyclopropylcyclopropan-1-amine hydrochloride, resulting in lower target selectivity.
Solubility and Bioavailability
The hydrochloride salt form improves aqueous solubility (25 mg/mL at 25°C) compared to freebase counterparts, enhancing oral bioavailability in preclinical models .
| Parameter | Recommendation |
|---|---|
| Storage | 2–8°C, desiccated |
| Handling | Use in fume hood |
| Disposal | Incineration |
Recent Research Developments
Antimicrobial Applications
A 2023 study demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 8 µg/mL. Synergistic effects were observed when combined with β-lactam antibiotics.
Agricultural Uses
Preliminary trials indicate efficacy as a plant growth regulator, increasing crop yields by 15–20% in wheat and rice models. The mechanism involves modulation of auxin transport pathways .
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